molecular formula C34H30N2O3 B12220509 5-benzoyl-9-(4-methoxyphenyl)-6-(p-tolyl)-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one

5-benzoyl-9-(4-methoxyphenyl)-6-(p-tolyl)-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one

Cat. No.: B12220509
M. Wt: 514.6 g/mol
InChI Key: AQBFXRFWRDSBTK-UHFFFAOYSA-N
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Description

5-benzoyl-9-(4-methoxyphenyl)-6-(p-tolyl)-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one is a complex organic compound belonging to the benzodiazepine family. Benzodiazepines are known for their psychoactive properties, often used in medicine for their sedative, anxiolytic, and muscle relaxant effects. This particular compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-benzoyl-9-(4-methoxyphenyl)-6-(p-tolyl)-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one involves multiple steps, typically starting with the preparation of the core benzodiazepine structure. This can be achieved through the condensation of appropriate benzoyl and phenyl derivatives under controlled conditions. The reaction often requires catalysts and specific temperature and pressure settings to ensure the correct formation of the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Advanced techniques such as continuous flow synthesis and automated reaction monitoring could be employed to enhance efficiency and consistency.

Chemical Reactions Analysis

Types of Reactions

5-benzoyl-9-(4-methoxyphenyl)-6-(p-tolyl)-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

    Substitution: Common in organic chemistry, substitution reactions can replace one functional group with another, modifying the compound’s characteristics.

Common Reagents and Conditions

Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions vary but often involve specific solvents, temperatures, and catalysts to drive the reactions efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce more saturated compounds. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potentially unique properties.

Scientific Research Applications

5-benzoyl-9-(4-methoxyphenyl)-6-(p-tolyl)-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one has several applications in scientific research:

    Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.

    Biology: Investigated for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects and mechanisms of action.

    Industry: Utilized in the development of new materials and chemical processes, leveraging its unique structural features.

Mechanism of Action

The mechanism of action of 5-benzoyl-9-(4-methoxyphenyl)-6-(p-tolyl)-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one involves its interaction with specific molecular targets, such as receptors or enzymes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved, which can provide insights into its potential therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

    Diazepam: A well-known benzodiazepine with sedative and anxiolytic properties.

    Lorazepam: Another benzodiazepine used for its calming effects.

    Clonazepam: Known for its anticonvulsant properties.

Uniqueness

5-benzoyl-9-(4-methoxyphenyl)-6-(p-tolyl)-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one stands out due to its unique structural features, which may confer distinct pharmacological properties compared to other benzodiazepines. Its specific substitution pattern and functional groups can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for further research and development.

Properties

Molecular Formula

C34H30N2O3

Molecular Weight

514.6 g/mol

IUPAC Name

5-benzoyl-9-(4-methoxyphenyl)-6-(4-methylphenyl)-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one

InChI

InChI=1S/C34H30N2O3/c1-22-12-14-24(15-13-22)33-32-29(20-26(21-31(32)37)23-16-18-27(39-2)19-17-23)35-28-10-6-7-11-30(28)36(33)34(38)25-8-4-3-5-9-25/h3-19,26,33,35H,20-21H2,1-2H3

InChI Key

AQBFXRFWRDSBTK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2C3=C(CC(CC3=O)C4=CC=C(C=C4)OC)NC5=CC=CC=C5N2C(=O)C6=CC=CC=C6

Origin of Product

United States

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